![molecular formula C13H12N2O3S B2775140 [(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid CAS No. 24099-02-3](/img/structure/B2775140.png)

[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

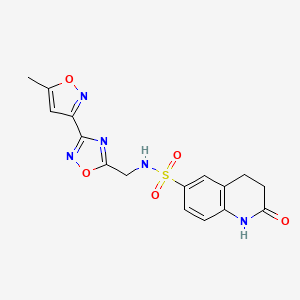

Pyrazole derivatives, such as 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole and 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine , are known to be bioactive agents with a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

Pyrazole synthesis often involves a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The structure of similar compounds has been studied using techniques like IR, UV, 1H NMR, and X-ray absorption spectroscopy .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in acceptorless dehydrogenative coupling reactions with 1,3-diols . They can also undergo Cu-catalyzed aerobic oxidative cyclization with β,γ-unsaturated hydrazones .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, heteroleptic Zn (II) complexes containing 8-hydroxy quinoline as a preliminary ligand and pyrazolone-based derivatives as a secondary ligand were found to show good photoluminescence properties .Applications De Recherche Scientifique

Synthesis and Characterization

Research has been conducted on the synthesis of derivatives related to the mentioned compound, focusing on their structural and spectral characterization. Studies involve the synthesis of pyrazole and triazole derivatives, highlighting methods of obtaining these compounds and their potential as chemical intermediates for further applications. For instance, Vicentini et al. (1998) described the condensation of pyrazolyl isothiocyanates with N-substituted hydrazines to produce thiosemicarbazides, which were then cyclized to yield 4-(pyrazol-5-yl)-1,2,4-triazole-3-thiones, indicating a route for synthesizing related structures (Vicentini et al., 1998).

Biological Activities

Several studies have evaluated the antimicrobial activities of compounds structurally related to the query compound. For example, Reddy et al. (2013) synthesized novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety and evaluated their antimicrobial efficacy, finding some compounds exhibited significant activity (Reddy et al., 2013). This suggests potential for related compounds in antimicrobial applications.

Pharmacological Potential

Research on derivatives of the mentioned compound also includes pharmacological studies, exploring their potential in drug discovery and development. Girisha et al. (2010) synthesized 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines, which were screened for analgesic and anti-inflammatory activity, indicating the therapeutic potential of such compounds (Girisha et al., 2010).

Corrosion Inhibition

The application of pyrazoline derivatives in corrosion inhibition has been explored, demonstrating the versatility of these compounds beyond biological activities. Lgaz et al. (2018) investigated the effectiveness of two pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media, providing insights into their potential industrial applications (Lgaz et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various cellular targets . For instance, 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, a related compound, has been used to prepare dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

For example, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .

Pharmacokinetics

The compound’s solubility and stability suggest that it may have good bioavailability .

Result of Action

Related compounds have been shown to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

Action Environment

The action of [(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its solubility, stability, and interaction with its targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-formyl-5-methyl-2-phenylpyrazol-3-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-9-11(7-16)13(19-8-12(17)18)15(14-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBIAWJFAYKQPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)SCC(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2775058.png)

![2-[(3aR)-3a-methyl-1-(3-methylbenzoyl)-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2775061.png)

![6-chloro-N-[2-(morpholin-4-yl)-2-(oxolan-3-yl)ethyl]pyridazine-3-carboxamide](/img/structure/B2775065.png)

![N-(3-chlorophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2775066.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate](/img/structure/B2775072.png)

![2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2775073.png)

![5-chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2775075.png)

![4-methyl-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone](/img/structure/B2775078.png)